tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
Tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Reactions
tert-Butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, has been synthesized and studied for its chemical transformations. These studies are crucial for understanding the reactivity and potential applications of similar compounds, including tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate. The reactions of these compounds with various reagents, as well as the reduction and oxidation of their functional groups, have been explored (Moskalenko & Boev, 2014).
Drug Discovery and Medicinal Chemistry
In the field of medicinal chemistry, related compounds like N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) have been discovered. These compounds have been crucial in drug discovery, particularly in identifying potential treatment options for specific conditions (Hadida et al., 2014).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid have been conducted. These studies contribute to a better understanding of the structure-activity relationships of such compounds, which is vital in the development of new drugs or materials (Li et al., 2013).
Antimicrobial Evaluation
Research has been conducted on the synthesis and in-vitro antimycobacterial evaluation of related compounds, such as 1‐(Cyclopropyl/2,4‐difluorophenyl/tert‐butyl)‐1,4‐dihydro‐8‐methyl‐6‐nitro‐4‐oxo‐7‐(substituted secondary amino)quinoline‐3‐carboxylic acids. These studies are significant for developing new antimicrobial agents (Senthilkumar et al., 2009).
Charge Transfer and Fluorescence Studies
In the realm of physical chemistry, studies on charge transfer dynamics and fluorescence of similar compounds have been performed. These studies provide insights into the electronic properties and potential applications in materials science (Zachariasse et al., 2004).
Properties
IUPAC Name |
tert-butyl 6-nitro-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-4-5-10-9-11(16(18)19)6-7-12(10)15/h6-7,9H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPXNUSEUAMUOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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